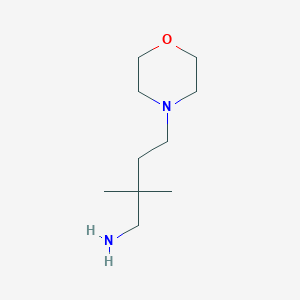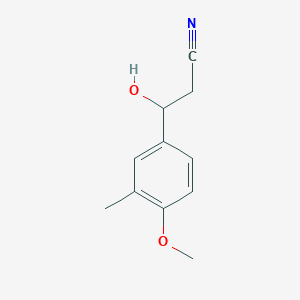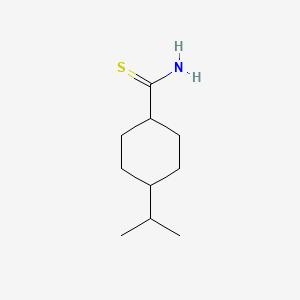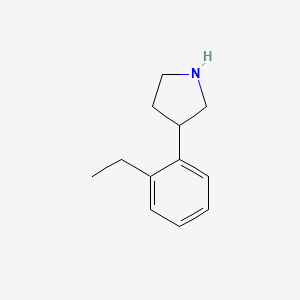![molecular formula C6H9BrO2S B13611118 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is a chemical compound known for its unique spiroketal structure. It is also referred to as brusatol, a natural product extracted from the Maytenus bracteata plant. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
The synthesis of 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is challenging due to its complex spiroketal structure. Several chemical synthesis methods have been developed, including the Horner-Emmons reaction and the oxidative cyclization strategy. These methods involve specific reaction conditions and reagents to achieve the desired product.
Análisis De Reacciones Químicas
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione has several scientific research applications:
Chemistry: It is used as a model compound to study spiroketal structures and their reactivity.
Biology: The compound has shown potential in inhibiting the Nrf2 pathway, a critical regulator of oxidative stress responses in cells.
Medicine: Brusatol has demonstrated potent anti-cancer activity in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer.
Industry: While its industrial applications are limited, it is primarily used for research purposes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione involves the inhibition of the Nrf2 pathway. This pathway is a critical regulator of oxidative stress responses in cells. By inhibiting Nrf2, the compound reduces the expression of antioxidant proteins, leading to increased oxidative stress and cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is unique due to its spiroketal structure and biological activity. Similar compounds include:
Spiroketals: These are cyclic organic compounds that contain a spiro center. Examples include spiro[4.5]decane-1,3-dione and spiro[4.5]decane-1,4-dione.
Brusatol analogs: These are compounds structurally similar to brusatol, such as 6-chloro-2lambda6-thiaspiro[3.3]heptane-2,2-dione and 6-fluoro-2lambda6-thiaspiro[3.3]heptane-2,2-dione.
The uniqueness of this compound lies in its potent anti-cancer activity and ability to inhibit the Nrf2 pathway.
Propiedades
Fórmula molecular |
C6H9BrO2S |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
6-bromo-2λ6-thiaspiro[3.3]heptane 2,2-dioxide |
InChI |
InChI=1S/C6H9BrO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4H2 |
Clave InChI |
LCOBVZQIABGNFN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CS(=O)(=O)C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


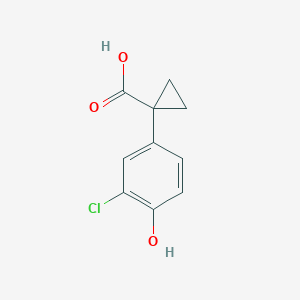
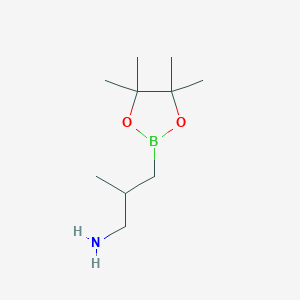
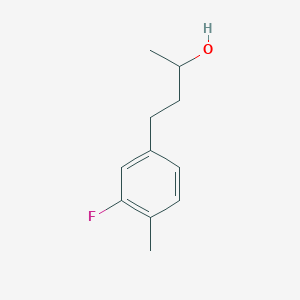
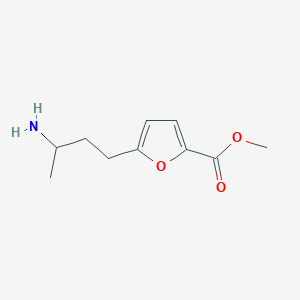
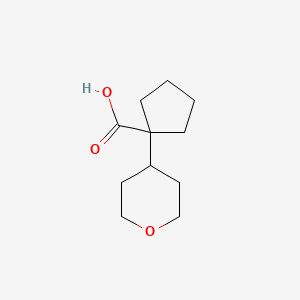
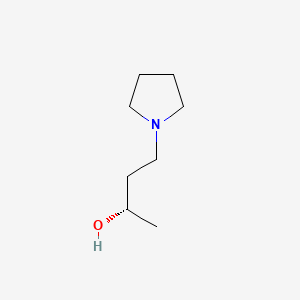
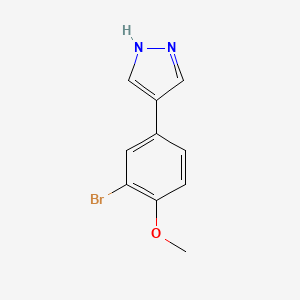
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
